N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide
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Overview
Description
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, making it a significant molecule in medicinal chemistry due to its potential biological activities .
Preparation Methods
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide involves several steps, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route involves the formation of the imidazo[1,2-a]pyrimidine core through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization . Industrial production methods often employ these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in medicinal chemistry . It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer agents . In biology, it serves as a probe to study enzyme interactions and molecular pathways . Additionally, its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s imidazo[1,2-a]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways . This interaction can lead to the modulation of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide can be compared with other similar compounds, such as other imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. These compounds share similar structural characteristics and applications but may differ in their specific chemical properties and reactivity. For instance, imidazo[1,2-a]pyridines are also used in medicinal chemistry but may have different biological activities due to variations in their molecular structure.
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-3-20(17-7-5-4-6-8-17)22(28)25-19-11-9-18(10-12-19)21-15-27-14-13-16(2)24-23(27)26-21/h4-15,20H,3H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOFOXVCMOKTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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